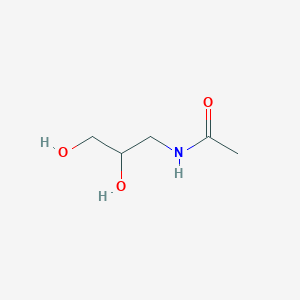

N-(2,3-dihydroxypropyl)acetamide

Descripción

BenchChem offers high-quality N-(2,3-dihydroxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydroxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,3-dihydroxypropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4(8)6-2-5(9)3-7/h5,7,9H,2-3H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBNPEJLQIGOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302370 | |

| Record name | N-(2,3-Dihydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16527-24-5 | |

| Record name | N-(2,3-Dihydroxypropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16527-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydroxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2,3-dihydroxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of N-(2,3-dihydroxypropyl)acetamide from Glycidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dihydroxypropyl)acetamide is a valuable chemical intermediate, prized for its dual functionality as a chiral building block and a hydrophilic scaffold in the development of complex molecules, particularly in the pharmaceutical industry. Its synthesis from glycidol, a readily available chiral epoxide, represents a key reaction that leverages the principles of nucleophilic ring-opening. This guide provides a comprehensive technical overview of this synthesis, detailing the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for the validation of the final product.

Introduction: The Significance of N-(2,3-dihydroxypropyl)acetamide

The 2,3-dihydroxypropyl moiety, derived from glycerol, imparts crucial properties to the molecules it is incorporated into. Its chirality is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals, where a specific three-dimensional arrangement of atoms is often essential for biological activity. A notable example is the (S)-enantiomer of N-(2,3-dihydroxypropyl)acetamide, which is a key side chain in the structure of pimasertib, a MEK1/2 inhibitor investigated in oncology.[1]

Furthermore, the two hydroxyl groups of the 2,3-dihydroxypropyl group act as a hydrophilic scaffold, capable of forming hydrogen bonds with water molecules. This significantly enhances the water solubility of the parent molecule, a highly desirable property in drug development for improving biocompatibility and pharmacokinetic profiles.[1] A prime example of this application is in the non-ionic, iodinated contrast agent iohexol, where the dihydroxypropyl groups improve water solubility and reduce osmolality.[1]

Reaction Mechanism: A Nucleophilic Ring-Opening Approach

The synthesis of N-(2,3-dihydroxypropyl)acetamide from glycidol proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. In this reaction, the acetamide acts as the nucleophile, attacking the electrophilic carbon atoms of the epoxide ring in glycidol.

The reaction is typically catalyzed by a base, which deprotonates the acetamide to form a more potent nucleophilic amide anion. This anion then attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the least substituted carbon atom of the epoxide, leading to high regioselectivity.[1]

A critical feature of the SN2 mechanism is the inversion of stereochemistry at the point of attack. Consequently, the use of an enantiomerically pure starting material, such as (R)- or (S)-glycidol, allows for the stereospecific synthesis of the corresponding enantiopure N-(2,3-dihydroxypropyl)acetamide.[1]

The overall reaction can be summarized as follows:

-

Deprotonation of Acetamide: A base abstracts a proton from acetamide, forming the nucleophilic acetamide anion.

-

Nucleophilic Attack: The acetamide anion attacks the terminal carbon of the glycidol epoxide ring.

-

Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving ring strain and forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated during workup to yield the final diol product.

Diagram of the Reaction Pathway

Caption: Reaction pathway for the synthesis of N-(2,3-dihydroxypropyl)acetamide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-(2,3-dihydroxypropyl)acetamide from glycidol.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Glycidol (racemic or enantiopure) | ≥96% | Commercially available |

| Acetamide | ≥99% | Commercially available |

| Sodium hydroxide (NaOH) | ACS reagent grade | Commercially available |

| Distilled water | ||

| Ethanol | Reagent grade | Commercially available |

| Anhydrous magnesium sulfate (MgSO₄) | Commercially available |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamide (1.0 equivalent) in distilled water.

-

Addition of Base: To the stirred solution, add sodium hydroxide (catalytic amount, e.g., 0.1 equivalents) and stir until it is completely dissolved.

-

Addition of Glycidol: Slowly add glycidol (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for a specified time (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.

-

Solvent Removal: Remove the water under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization

The structure and purity of the synthesized N-(2,3-dihydroxypropyl)acetamide should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.[2][3]

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the crystalline product.

Quantitative Data Summary

The following table provides an example of the quantitative parameters for the synthesis. Note that optimal conditions may vary and should be determined empirically.

| Parameter | Value |

| Reactants | |

| Glycidol | 1.0 eq |

| Acetamide | 1.0 - 1.2 eq |

| Sodium Hydroxide | 0.1 eq |

| Reaction Conditions | |

| Solvent | Water or Ethanol |

| Temperature | Reflux |

| Reaction Time | 4 - 8 hours |

| Expected Yield | 70 - 85% (post-purification) |

Safety Precautions

Glycidol is a hazardous substance and must be handled with appropriate safety measures.

-

Toxicity: Glycidol is toxic if inhaled, harmful in contact with skin, and harmful if swallowed. It is also suspected of causing genetic defects and may cause cancer.[4]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Storage: Store glycidol in a cool, dry, and well-ventilated area, away from sources of ignition.[4]

-

Disposal: Dispose of glycidol and any contaminated materials as hazardous waste in accordance with local regulations.

Potential Side Reactions and Mitigation

The primary side reaction of concern is the polymerization of glycidol, which can be initiated by both acids and bases. To minimize this:

-

Control of Stoichiometry: Use a slight excess of the nucleophile (acetamide) to ensure the glycidol is consumed in the desired reaction.

-

Controlled Addition: Add the glycidol slowly to the reaction mixture to maintain a low instantaneous concentration.

-

Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can promote polymerization. Maintain a controlled reflux.

Another potential side reaction is the hydrolysis of the epoxide ring of glycidol to form glycerol, particularly in aqueous basic conditions. This can be minimized by controlling the reaction time and temperature.

Conclusion

The synthesis of N-(2,3-dihydroxypropyl)acetamide from glycidol is a robust and efficient method for producing a valuable chiral intermediate. By understanding the underlying SN2 reaction mechanism and carefully controlling the reaction conditions, high yields of the desired product can be achieved. Adherence to strict safety protocols when handling glycidol is paramount. The versatility of the product as both a chiral building block and a hydrophilic scaffold ensures its continued importance in the fields of medicinal chemistry and drug development.

References

-

General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]

-

Facile one-pot synthesis of glycidol from glycerol and dimethyl carbonate catalyzed by tetraethylammonium amino. (n.d.). Retrieved from [Link]

-

Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. (2025, August 7). ResearchGate. Retrieved from [Link]

- Method for producing glycidol by successive catalytic reactions. (n.d.). Google Patents.

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024, January 3).

-

Synthesis and complete assignment of the 1H and 13C NMR signals of new acetamido and aminoflavonoid derivatives. (2010, September 15). PubMed. Retrieved from [Link]

- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015, December 31). International Journal of Pharmaceutical Sciences Review and Research.

- Design and Synthesis of N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2023, April 11). MDPI.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Bio-Glycidol Conversion to Solketal over Acid Heterogeneous Catalysts: Synthesis and Theoretical Approach. (2018, September 11). MDPI.

-

Synthesis of glycidol and glycerol carbonate from glycerol and dimethyl carbonate using deep-eutectic solvent as a catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. (n.d.). ResearchGate. Retrieved from [Link]

- N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide. (2013, May 1). PMC.

-

A New, Efficient Method for the Synthesis of Bisindolylmaleimides. (n.d.). Retrieved from [Link]

- Integrated and Metal Free Synthesis of Dimethyl Carbonate and Glycidol from Glycerol Derived 1,3-Dichloro-2-propanol via CO2 Cap. (2021, September 24). MDPI.

Sources

- 1. N-(2,3-dihydroxypropyl)acetamide | 16527-24-5 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis and complete assignment of the 1H and 13C NMR signals of new acetamido and aminoflavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20150239858A1 - Method for producing glycidol by successive catalytic reactions - Google Patents [patents.google.com]

The Versatile Role of N-(2,3-dihydroxypropyl)acetamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dihydroxypropyl)acetamide, a structurally simple yet functionally rich molecule, has emerged as a significant building block in modern medicinal chemistry. Its inherent properties, including hydrophilicity, chirality, and biocompatibility, make it a versatile scaffold for the development of a wide range of therapeutic agents and drug delivery systems. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of N-(2,3-dihydroxypropyl)acetamide, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the quest for novel therapeutics with enhanced efficacy and safety profiles, the design and selection of appropriate molecular scaffolds are of paramount importance. N-(2,3-dihydroxypropyl)acetamide, a derivative of glycerol, presents a compelling case for its utility in medicinal chemistry. The molecule incorporates two key functional motifs: a hydrophilic 2,3-dihydroxypropyl group and an acetamide moiety. This unique combination confers a desirable balance of properties, enabling its use in a variety of applications, from improving the pharmacokinetic profiles of small molecules to serving as a fundamental component in complex drug delivery systems.

The 2,3-dihydroxypropyl group, with its two hydroxyl (-OH) groups, is capable of forming multiple hydrogen bonds with water molecules, which can significantly enhance the aqueous solubility of a parent molecule.[1] This is a critical attribute in drug design, as poor solubility often leads to low bioavailability and challenges in formulation. Furthermore, the presence of a chiral center in the 2,3-dihydroxypropyl moiety allows for the synthesis of enantiomerically pure pharmaceuticals, where specific stereochemistry is often essential for biological activity.[1] The acetamide group, a common feature in many enzyme inhibitors, provides a site for further chemical modification and can participate in crucial interactions with biological targets.[1]

This guide will delve into the technical aspects of N-(2,3-dihydroxypropyl)acetamide, providing a comprehensive overview of its synthesis, characterization, and its expanding role in shaping the future of medicine.

Synthesis and Characterization

The synthesis of N-(2,3-dihydroxypropyl)acetamide can be achieved through various synthetic routes. A straightforward and efficient method involves the N-acetylation of 3-amino-1,2-propanediol.

Synthetic Protocol: N-Acetylation of 3-Amino-1,2-propanediol

A catalyst-free N-acetylation reaction using an innocuous enol ester like isopropenyl acetate (iPAc) provides a high-yielding and clean method for the synthesis of N-(2,3-dihydroxypropyl)acetamide.[2][3]

Reaction Scheme:

Figure 1: Synthesis of N-(2,3-dihydroxypropyl)acetamide via N-acetylation.

Experimental Protocol:

-

In a round-bottomed flask equipped with a condenser and magnetic stirrer, dissolve 3-amino-1,2-propanediol (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMSO.

-

Add isopropenyl acetate (1.1-4.4 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 1-62 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., GC-FID).[3]

-

Upon completion, the solvent and excess reagent can be removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography or recrystallization to obtain pure N-(2,3-dihydroxypropyl)acetamide.

This method offers the advantage of proceeding under neutral conditions and without the need for a catalyst, simplifying the workup procedure.[2][3]

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅H₁₁NO₃ | Based on its chemical structure. |

| Molecular Weight | 133.15 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to white solid | Typical for small, polar organic molecules. |

| Solubility | High in water and polar organic solvents | Due to the presence of two hydroxyl groups and an amide group capable of hydrogen bonding. |

| logP (Octanol/Water Partition Coefficient) | Low (predicted to be negative) | The high density of polar functional groups suggests a preference for the aqueous phase. For instance, the more complex iohexol, which contains this moiety, has a calculated XLogP3 of -2.3.[4] |

| Chirality | Exists as (R) and (S) enantiomers | Due to the stereocenter at the C2 position of the propyl chain. |

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for N-(2,3-dihydroxypropyl)acetamide is not widely published. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the acetyl methyl protons, the methylene and methine protons of the dihydroxypropyl chain, and the hydroxyl and amide protons. The protons on the chiral center and adjacent methylene would likely exhibit complex splitting patterns.

-

¹³C NMR: Resonances for the carbonyl carbon of the acetamide group, the methyl carbon, and the three distinct carbons of the dihydroxypropyl chain.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1640 cm⁻¹), and C-N stretch.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 134.0739 (for [M+H]⁺) would be expected in high-resolution mass spectrometry.

Role in Medicinal Chemistry: A Versatile Building Block

The unique combination of hydrophilicity, chirality, and chemical handles makes N-(2,3-dihydroxypropyl)acetamide a valuable asset in the medicinal chemist's toolbox.

Hydrophilic Scaffold and Chiral Building Block

The primary role of the N-(2,3-dihydroxypropyl)acetamide moiety is to impart hydrophilicity to a larger molecule. This is a critical strategy to improve the aqueous solubility and, consequently, the bioavailability and pharmacokinetic properties of a drug candidate.[1]

Case Study: Iohexol

Iohexol is a non-ionic, iodinated X-ray contrast agent widely used in medical imaging. Its structure incorporates three N-(2,3-dihydroxypropyl)acetamide side chains attached to a tri-iodinated benzene ring. These hydrophilic side chains are crucial for its high water solubility and low osmolality, which contribute to its excellent safety profile compared to ionic contrast agents.[1]

Case Study: Pimasertib

Pimasertib is an investigational MEK1/2 inhibitor for oncology applications. The structure of Pimasertib contains an (S)-N-(2,3-dihydroxypropyl)acetamide side chain. The specific stereochemistry of this moiety is critical for its biological activity, highlighting the importance of the chiral nature of the N-(2,3-dihydroxypropyl)acetamide building block in designing highly specific enzyme inhibitors.[1]

Figure 2: The multifaceted role of N-(2,3-dihydroxypropyl)acetamide.

Potential as a Linker in Drug Conjugates

The N-(2,3-dihydroxypropyl)acetamide moiety possesses the necessary characteristics for a linker in drug conjugates, such as antibody-drug conjugates (ADCs). Its hydrophilicity can help to mitigate the aggregation often caused by hydrophobic payloads, and its chemical handles (hydroxyl and amide groups) can be used for attachment to both the targeting moiety and the drug. While direct examples of its use as a standalone linker are not prevalent in the literature, its structural components are found in more complex linkers, and its properties make it an attractive candidate for future linker design.

Role in Biocompatible Materials and Drug Delivery

The inherent biocompatibility of the 2,3-dihydroxypropyl group, derived from the endogenous molecule glycerol, makes N-(2,3-dihydroxypropyl)acetamide and its polymeric derivatives promising candidates for the development of biocompatible materials. Polymers incorporating this moiety, such as poly(N-(2,3-dihydroxypropyl)acrylamide), are expected to exhibit low toxicity and good biocompatibility.[5][6]

This makes them suitable for a range of biomedical applications, including:

-

Hydrogels for Drug Delivery and Tissue Engineering: The hydrophilic nature of the N-(2,3-dihydroxypropyl)acetamide moiety can contribute to the high water content and soft, tissue-like properties of hydrogels. These hydrogels can be designed to encapsulate and provide sustained release of therapeutic agents.

-

Surface Modification of Biomaterials: Coating medical devices and implants with polymers derived from N-(2,3-dihydroxypropyl)acetamide could improve their biocompatibility and reduce the foreign body response.[5] The hydrophilic surface would resist protein adsorption and cell adhesion, which are often the initial steps in implant rejection.

-

Nanoparticles for Targeted Drug Delivery: The amphiphilic character of N-(2,3-dihydroxypropyl)acetamide could be exploited in the design of nanoparticles for drug delivery.[1] These nanoparticles could encapsulate hydrophobic drugs in their core while presenting a hydrophilic shell to the aqueous environment, improving their stability and circulation time in the body.

Safety and Biocompatibility

While specific toxicological data for N-(2,3-dihydroxypropyl)acetamide is limited, the biocompatibility of its constituent parts provides a favorable outlook. Glycerol is a well-known biocompatible and biodegradable molecule. Acrylamide-based polymers, when properly synthesized and purified to remove residual monomer, have shown good biocompatibility in various biomedical applications.[5] Studies on poly(N-isopropylacrylamide) (PNIPAM) hydrogels, which are structurally related, have demonstrated their potential for safe use in drug delivery and tissue engineering.[7][8] Further toxicological and biocompatibility studies on N-(2,3-dihydroxypropyl)acetamide and its derivatives are warranted to fully establish their safety profile for clinical applications.

Future Perspectives and Conclusion

N-(2,3-dihydroxypropyl)acetamide stands as a testament to the power of simple, multifunctional molecules in advancing medicinal chemistry. Its unique combination of hydrophilicity, chirality, and biocompatibility has already been successfully leveraged in the development of important medical products. The future for this versatile building block appears bright, with significant potential for its application in several emerging areas:

-

Advanced Drug Delivery Systems: The development of novel hydrogels, nanoparticles, and other nanomedicines based on N-(2,3-dihydroxypropyl)acetamide for targeted and controlled drug release.

-

Next-Generation Bioconjugates: The design of innovative linkers for ADCs and other bioconjugates that take advantage of the favorable properties of the N-(2,3-dihydroxypropyl)acetamide scaffold.

-

Tissue Engineering and Regenerative Medicine: The creation of new biomaterials and scaffolds that promote cell growth and tissue regeneration.

References

-

Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions. (2020). ResearchGate. [Link]

-

Concatenated Batch and Continuous Flow Procedures for the Upgrading of Glycerol-Derived Aminodiols via N-Acetylation and Acetalization Reactions. (2020). MDPI. [Link]

-

Examples of N-acetylation, transesterification and acetalization reactions mediated by iPAc (R, R', R” = alkyl, aryl. (n.d.). ResearchGate. [Link]

-

5-(N-(2,3-Dihydroxypropyl)acetamido)-N,N'-bis(2-hydroxyethyl)-2,4,6-triiodoisophthalamide. (n.d.). PubChem. [Link]

-

Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. (2025). PubMed. [Link]

-

5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. (n.d.). PubChem. [Link]

-

Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices. (2023). PubMed. [Link]

-

Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery. (2009). National Institute of Standards and Technology. [Link]

-

Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels. (n.d.). PMC. [Link]

- Process for preparation of 5-[acetyl (2,3-dihydroxypropyl) amino]-N,N. (n.d.).

-

Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM). (n.d.). SciSpace. [Link]

Sources

- 1. N-(2,3-dihydroxypropyl)acetamide | 16527-24-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C16H20I3N3O7 | CID 11115326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery | NIST [nist.gov]

- 7. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Application Note: HPLC Analysis of N-(2,3-dihydroxypropyl)acetamide Purity Using HILIC-CAD

Contextualizing the Analyte

N-(2,3-dihydroxypropyl)acetamide (CAS: 16527-24-5) is a highly polar, aliphatic molecule featuring a 2,3-dihydroxypropyl moiety and an acetamide group. It serves as a crucial chiral building block and hydrophilic scaffold in pharmaceutical synthesis. Notably, its stereoisomers are utilized as side chains in active pharmaceutical ingredients (APIs) such as pimasertib (an investigational MEK1/2 inhibitor), and similar hydrophilic scaffolds are foundational to non-ionic contrast agents like iohexol, where they dramatically enhance water solubility and biocompatibility[1].

The Analytical Bottleneck & Strategic Rationale

As a Senior Application Scientist, developing a purity assay for this compound requires navigating two fundamental physicochemical hurdles: extreme polarity and the absence of a chromophore.

The Retention Challenge (Why RP-HPLC Fails): The molecule's high polarity (driven by two hydroxyl groups and an amide) prevents adequate retention on standard hydrophobic C18 columns. In traditional Reversed-Phase Liquid Chromatography (RP-LC), this compound exhibits a negative partition coefficient (logP) and elutes in the void volume, making impurity resolution impossible.

To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. As detailed in, HILIC utilizes a polar stationary phase (such as a Diol-bonded silica) and a highly organic, water-miscible mobile phase[2]. Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface[3].

The Detection Dilemma (Why UV Fails): N-(2,3-dihydroxypropyl)acetamide lacks a conjugated π-system. Its only absorbing feature is the acetamide carbonyl, which absorbs weakly at ~200–210 nm. Relying on low-UV detection during a gradient elution causes severe baseline drift and poor sensitivity. Therefore, we couple HILIC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These mass-dependent detectors are ideal for non-volatile analytes lacking UV chromophores (a principle similarly applied to related compounds like 3-tert-butylamino-1,2-propanediol), providing uniform response factors regardless of the molecule's optical properties[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system , embedding System Suitability Testing (SST) directly into the workflow to verify chromatographic integrity before sample analysis.

Reagents & Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Milli-Q water, pH adjusted to 3.2 with Formic Acid.

-

Causality: As noted by , a volatile buffer (10–20 mM) is critical in HILIC to maintain the stationary phase hydration layer, control ionization, and ensure compatibility with aerosol-based detectors like CAD[5].

-

-

Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile (ACN).

Sample Preparation (The Diluent Effect)

-

Standard/Sample Diluent: 75% ACN / 25% Water.

-

Procedure: Accurately weigh 10.0 mg of N-(2,3-dihydroxypropyl)acetamide. Dissolve in 2.5 mL of Milli-Q water, then dilute to 10.0 mL with ACN to yield a 1.0 mg/mL solution.

-

Causality: Injecting samples dissolved in 100% water into a HILIC system disrupts the localized hydration layer on the column head, leading to severe peak fronting or splitting. The sample must be diluted in a high-organic solvent matching the initial gradient conditions[5].

Chromatographic Conditions

-

Column: Diol-bonded silica (150 mm × 4.6 mm, 3 µm). Diol phases provide excellent hydrogen bonding capabilities without the complex ion-exchange secondary interactions seen on bare silica[3].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 5 µL.

-

Detector Settings (CAD): Evaporation temperature: 35 °C, Filter: 3.6 s, Data collection rate: 10 Hz.

Built-In System Suitability Testing (SST)

Before analyzing unknown batches, the system must pass the following self-validation gates:

-

Blank Verification: Inject diluent (75% ACN). Criteria: No interfering peaks at the analyte retention time.

-

Sensitivity Check (LOQ): Inject a 0.05% standard (0.5 µg/mL). Criteria: Signal-to-Noise (S/N) ratio ≥ 10.

-

Precision Check: Six replicate injections of the 1.0 mg/mL standard. Criteria: Peak area Relative Standard Deviation (RSD) ≤ 2.0%.

Quantitative Data Summaries

Table 1: HILIC Gradient Program

Note: In HILIC, water is the strong solvent. The gradient must run from high organic to low organic[5].

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Elution Phase |

| 0.0 | 5 | 95 | Initial Conditions |

| 2.0 | 5 | 95 | Isocratic Hold (Analyte Partitioning) |

| 12.0 | 40 | 60 | Linear Gradient (Elution of polar impurities) |

| 15.0 | 40 | 60 | Isocratic Wash |

| 15.1 | 5 | 95 | Re-equilibration Start |

| 25.0 | 5 | 95 | End of Run |

Table 2: Expected Validation Metrics

| Validation Parameter | Target Metric | Acceptance Criteria |

| Retention Time (RT) | ~8.4 min | RSD ≤ 1.0% |

| Tailing Factor (Tf) | 1.15 | 0.8 ≤ Tf ≤ 1.5 |

| Theoretical Plates (N) | > 15,000 | N > 10,000 |

| Linearity (R²) | 0.9992 | R² ≥ 0.998 (Using Log-Log fit) |

Mechanistic Insights & Troubleshooting

-

Loss of Retention Over Time: If retention times drift earlier across sequential injections, the column is not fully re-equilibrated. HILIC requires significantly longer re-equilibration times (typically 10–20 column volumes) than RP-HPLC to rebuild the delicate water-rich layer on the silica surface. Ensure the 10-minute re-equilibration step (Table 1) is strictly followed.

-

Non-Linear Calibration Curves: CAD and ELSD inherently produce non-linear (often sigmoidal or quadratic) responses over wide concentration ranges due to the physics of droplet evaporation and light scattering/charge transfer[4]. It is mathematically mandatory to use a log-log calibration curve or apply a power-function transformation ( y=axb ) for accurate purity quantification.

-

Elevated Baseline Noise: High background noise in CAD/ELSD is exclusively caused by non-volatile impurities in the mobile phase. Ensure the use of LC-MS grade ammonium formate and ultra-pure water. Never use phosphate or sulfate buffers, as these will permanently foul the detector's electrometer.

Visualizations

Fig 1. HILIC partitioning mechanism for polar acetamide derivatives.

Fig 2. Step-by-step HPLC-CAD workflow for purity analysis.

References

-

Benchchem. N-(2,3-dihydroxypropyl)acetamide | 16527-24-5. Benchchem Database.

-

Buszewski, B., et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Library of Medicine (NIH).

-

Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography. Technical Documents.

-

Guillarme, D. What You Need to Know About HILIC. LCGC International.

-

ResearchGate. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]

- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

Application Note: Structural Elucidation of N-(2,3-dihydroxypropyl)acetamide via ¹H and ¹³C NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule / Active Pharmaceutical Ingredient (API) Intermediates Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Context & Rationale

N-(2,3-dihydroxypropyl)acetamide is a highly versatile hydrophilic scaffold and chiral building block[1]. It is prominently featured in the synthesis of active pharmaceutical ingredients (APIs), such as the MEK1/2 inhibitor pimasertib, where its specific stereochemistry is crucial for biological activity[1]. Furthermore, the 2,3-dihydroxypropyl moiety dramatically increases aqueous solubility by forming extensive hydrogen bonds with water molecules, a property heavily leveraged in the design of non-ionic contrast agents like iohexol[1].

Verifying the structural integrity of this molecule—specifically confirming the presence of the primary and secondary hydroxyl groups and the intact acetamide linkage—requires high-resolution NMR spectroscopy.

Methodological Causality: Why DMSO-d₆?

While the molecule is highly water-soluble, D₂O is strictly avoided for primary structural assignment. In D₂O, the labile protons (the amide -NH and the two hydroxyl -OH groups) undergo rapid chemical exchange with deuterium, rendering them invisible in the ¹H NMR spectrum[2].

The Solution: Anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) is utilized. The strong hydrogen-bond accepting nature of DMSO significantly slows down the proton exchange rate. This causality allows the distinct observation of the -OH protons (as a doublet and a triplet) and the -NH proton (as a broad triplet), enabling complete structural verification[2].

Experimental Protocols

The following step-by-step methodology ensures high signal-to-noise ratio (SNR) and reproducible spectral baselines.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 15–20 mg of N-(2,3-dihydroxypropyl)acetamide for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean, static-free glass vial.

-

Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

-

Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution. The hydrophilic nature of the dihydroxypropyl group ensures rapid solvation[1].

-

Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is exactly 4.0–4.5 cm to prevent magnetic susceptibility artifacts during shimming.

Step 2: Instrument Setup & Tuning

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Locking: Lock the magnetic field to the deuterium resonance of DMSO-d₆.

-

Tuning: Tune and match the probe for both ¹H and ¹³C frequencies to maximize RF power transfer.

-

Shimming: Perform automated gradient shimming (Z1-Z5) until the lock level is maximized and stable, ensuring sharp lineshapes.

Step 3: Acquisition Parameters

-

¹H NMR:

-

Pulse sequence: Standard single pulse (zg30).

-

Spectral width: 15 ppm.

-

Number of scans (ns): 16.

-

Relaxation delay (d1): 1.0 s.

-

-

¹³C NMR:

-

Pulse sequence: Power-gated broadband decoupling (zgpg30) to collapse ¹³C-¹H J-couplings into sharp singlets[2].

-

Spectral width: 250 ppm.

-

Number of scans (ns): 1024.

-

Relaxation delay (d1): 2.0 s. (Causality: The acetamide carbonyl carbon lacks directly attached protons and relies on slower relaxation mechanisms. A d1 < 2.0s will artificially attenuate this critical signal[2].)

-

Protocol Self-Validation Criteria

To ensure the trustworthiness of the generated data, the following self-validating checks must be passed before approving the batch:

-

¹H NMR Mass Balance: The total integration of the ¹H NMR spectrum must yield exactly 11 protons . The integration ratio of the acetamide methyl group (3H) to the amide proton (1H) must be exactly 3:1.

-

Hydroxyl Integrity: The spectrum must display two distinct -OH signals (a doublet for the secondary alcohol, a triplet for the primary alcohol). The absence or broadening of these peaks indicates moisture contamination in the DMSO-d₆.

-

¹³C NMR Carbon Count: The spectrum must display exactly 5 distinct carbon resonances . Any additional peaks in the 60–75 ppm region indicate unwanted esterification or degradation of the dihydroxypropyl chain[1].

Data Presentation & Spectral Assignment

The chemical shifts are referenced to the residual DMSO-d₅ pentet at 2.50 ppm (¹H) and the DMSO-d₆ heptet at 39.52 ppm (¹³C)[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J) | Assignment | Structural Rationale |

| 7.80 | br t | 1H | ~5.5 Hz | -NH- (Amide) | Highly deshielded by the adjacent carbonyl; broadened by ¹⁴N quadrupolar relaxation. |

| 4.75 | d | 1H | 5.0 Hz | -OH (C2) | Secondary alcohol; couples to the adjacent C2 methine proton[2]. |

| 4.50 | t | 1H | 5.5 Hz | -OH (C3) | Primary alcohol; couples to the two adjacent C3 methylene protons. |

| 3.45 | m | 1H | - | -CH- (C2) | Deshielded by the directly attached electronegative oxygen. |

| 3.25 - 3.35 | m | 2H | - | -CH₂- (C3) | Standard shift for primary aliphatic alcohols. |

| 3.00 - 3.15 | m | 2H | - | -CH₂- (C1) | Shifted downfield by the adjacent amide nitrogen. |

| 1.80 | s | 3H | - | -CH₃ | Shielded aliphatic methyl group of the acetamide moiety. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Carbon Type | Assignment | Structural Rationale |

| 169.5 | C=O (Quat.) | Acetamide Carbonyl | Highly deshielded by both oxygen and nitrogen atoms. |

| 70.5 | CH | C2 (Hydroxyl-linked) | Deshielded by the adjacent electronegative oxygen[3]. |

| 63.8 | CH₂ | C3 (Hydroxyl-linked) | Characteristic shift for a primary alcohol carbon. |

| 42.1 | CH₂ | C1 (Nitrogen-linked) | Shifted downfield by the amide nitrogen. |

| 22.5 | CH₃ | Acetamide Methyl | Shielded aliphatic carbon. |

Workflow Visualization

Experimental workflow for the NMR structural elucidation of N-(2,3-dihydroxypropyl)acetamide.

References

-

High-Resolution NMR Techniques in Organic Chemistry, Third Edition. Claridge, T.D.W. Elsevier Science. URL:[Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Fulmer, G. R., et al. Organometallics. ACS Publications. URL:[Link]

Sources

Application Notes and Protocols: N-(2,3-dihydroxypropyl)acetamide in Advanced Drug Delivery Systems

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(2,3-dihydroxypropyl)acetamide and its analogs in the formulation of advanced drug delivery systems. This document offers a detailed exploration of the molecule's properties, its application in forming nanoparticles and hydrogels, and step-by-step protocols for synthesis, drug loading, and in vitro characterization.

Foundational Principles: The Rationale for N-(2,3-dihydroxypropyl)acetamide in Drug Delivery

N-(2,3-dihydroxypropyl)acetamide is a highly functionalized molecule whose structure is inherently suited for applications in drug delivery. Its utility stems from a combination of desirable physicochemical properties:

-

Inherent Hydrophilicity: The defining feature of N-(2,3-dihydroxypropyl)acetamide is the presence of the 2,3-dihydroxypropyl group. These two hydroxyl (-OH) groups are capable of forming multiple hydrogen bonds with water molecules, imparting significant hydrophilicity to any system in which it is incorporated.[1] This property is paramount for enhancing the aqueous solubility of poorly soluble drugs and improving the overall biocompatibility of the drug delivery system.

-

Biocompatibility: The dihydroxypropyl moiety is derived from glycerol, a ubiquitous and biocompatible molecule in biological systems. Polymers and materials derived from such structures are often non-toxic and exhibit low immunogenicity, making them suitable for in vivo applications.[1]

-

Reactive Handles for Polymerization and Conjugation: The core structure of N-(2,3-dihydroxypropyl)acetamide and its derivatives can be chemically modified to introduce polymerizable groups (e.g., methacrylate) or functional groups for conjugation to drugs, targeting ligands, or other polymers. This chemical versatility allows for the creation of a wide array of customized drug delivery platforms.

Due to the limited availability of direct polymerization protocols for N-(2,3-dihydroxypropyl)acetamide in the current literature, this guide will leverage protocols for a closely related and well-studied analog: 2,3-dihydroxypropyl methacrylate (DHPMA) . The methacrylate group of DHPMA provides a readily polymerizable vinyl moiety suitable for free-radical polymerization, a common and versatile method for synthesizing polymers for biomedical applications. The fundamental principles of hydrophilicity and biocompatibility conferred by the 2,3-dihydroxypropyl group remain consistent between the acetamide and methacrylate variants. The protocols provided herein for DHPMA can be adapted by experienced polymer chemists for N-(2,3-dihydroxypropyl)acrylamide, likely through the synthesis of an acrylamide derivative to enable polymerization.

Application I: Formulation of Polymeric Nanoparticles for Systemic Drug Delivery

Polymeric nanoparticles (PNPs) serve as effective carriers for protecting therapeutic agents from degradation, controlling their release, and potentially targeting them to specific tissues.[2] The hydrophilic nature of polymers derived from DHPMA makes them excellent candidates for forming the hydrophilic shell of core-shell nanoparticles or for creating a hydrated matrix that can encapsulate a variety of therapeutic molecules.

Experimental Workflow: Nanoparticle Formulation and Characterization

Caption: Workflow for polymeric nanoparticle development.

Protocol 2.1: Synthesis of Poly(2,3-dihydroxypropyl methacrylate) (PDHPMA) via Free-Radical Polymerization

This protocol describes a typical free-radical polymerization to synthesize a linear PDHPMA polymer that can be subsequently used to formulate nanoparticles.

Materials:

-

2,3-dihydroxypropyl methacrylate (DHPMA) monomer

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous N,N-Dimethylformamide (DMF) as the solvent

-

Methanol

-

Diethyl ether

-

Nitrogen gas source

-

Schlenk flask and line

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve DHPMA (e.g., 5 g, 31.2 mmol) and AIBN (e.g., 0.051 g, 0.31 mmol, for a 100:1 monomer to initiator ratio) in anhydrous DMF (e.g., 20 mL).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a pre-heated oil bath at 60-70°C. Allow the reaction to proceed for 12-24 hours with constant stirring.

-

Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether or a methanol/diethyl ether mixture.

-

Washing: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator.

-

Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

-

Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR for structural confirmation and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Protocol 2.2: Formulation of PDHPMA Nanoparticles by Nanoprecipitation

Nanoprecipitation is a straightforward method for preparing polymeric nanoparticles from a pre-formed polymer.

Materials:

-

Synthesized PDHPMA polymer

-

A water-miscible organic solvent (e.g., acetone, acetonitrile, or tetrahydrofuran)

-

Deionized water or a buffer solution (e.g., Phosphate Buffered Saline, PBS)

-

Magnetic stirrer

Procedure:

-

Polymer Solution: Dissolve the PDHPMA polymer in the organic solvent at a specific concentration (e.g., 1-10 mg/mL). If a hydrophobic drug is to be encapsulated, it should be co-dissolved with the polymer at this stage.

-

Nanoprecipitation: Under moderate magnetic stirring, add the polymer solution dropwise to a larger volume of the aqueous phase (the non-solvent for the polymer). The typical volume ratio of the organic to aqueous phase is between 1:5 and 1:10.

-

Solvent Evaporation: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the complete evaporation of the organic solvent.

-

Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free drug or polymer.

-

Storage: Store the nanoparticle suspension at 4°C.

Protocol 2.3: Characterization of Nanoparticles

Table 1: Key Characterization Parameters for Polymeric Nanoparticles

| Parameter | Technique | Purpose | Typical Values |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and size distribution of the nanoparticles. A low PDI indicates a monodisperse population. | 100-300 nm, PDI < 0.3 |

| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the nanoparticles, which is an indicator of colloidal stability. | -30 mV to +30 mV |

| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. | Spherical morphology |

| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy or HPLC | To quantify the amount of drug encapsulated within the nanoparticles. | Varies depending on drug and polymer |

Calculations for Drug Loading and Encapsulation Efficiency:

-

Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Application II: Fabrication of Hydrogels for Localized and Controlled Drug Release

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids.[3][4] Their porous structure and high water content make them ideal for encapsulating and delivering a wide range of therapeutic agents in a controlled manner.[3][4]

Logical Relationship: Hydrogel Components and Properties

Caption: Key components influencing hydrogel properties.

Protocol 3.1: Synthesis of a PDHPMA Hydrogel via Photopolymerization

Photopolymerization allows for the rapid formation of hydrogels with complex shapes under mild conditions.

Materials:

-

DHPMA monomer

-

Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)

-

Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

-

Phosphate-buffered saline (PBS) or deionized water

-

UV light source (365 nm)

Procedure:

-

Monomer Solution Preparation: Prepare a precursor solution by mixing DHPMA with the desired molar ratio of the cross-linking agent (e.g., 1-5 mol% relative to the monomer) in PBS or deionized water. If a hydrophilic drug is to be encapsulated, it can be dissolved in this solution.

-

Initiator Addition: Add the photoinitiator to the monomer solution at a specific concentration (e.g., 0.5 mol% relative to the monomer) and ensure it is completely dissolved.

-

Molding: Transfer the precursor solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

-

Photopolymerization: Expose the mold to UV radiation for a sufficient duration (e.g., 5-15 minutes) to ensure complete polymerization. The exact time will depend on the initiator concentration and light intensity.

-

Hydration and Purification: After polymerization, carefully remove the hydrogel from the mold. Submerge it in a large volume of PBS or deionized water to swell and to leach out any unreacted components. The washing solution should be exchanged several times over 48-72 hours.

Protocol 3.2: In Vitro Drug Release Study from Hydrogels

This protocol outlines a standard method for assessing the release kinetics of a drug from a hydrogel matrix.

Materials:

-

Drug-loaded hydrogel

-

Release medium (e.g., PBS at pH 7.4)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Setup: Place a known amount of the drug-loaded hydrogel into a container with a defined volume of the release medium.

-

Incubation: Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

-

Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Data Analysis: Calculate the cumulative percentage of drug released over time.

Biocompatibility and Cytotoxicity Assessment

Before any in vivo application, it is crucial to assess the biocompatibility of the developed drug delivery system.

Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of materials.[5]

Materials:

-

A relevant cell line (e.g., L929 fibroblasts for general cytotoxicity)[6]

-

Cell culture medium

-

The nanoparticle suspension or extracts from the hydrogel

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Remove the old medium and add fresh medium containing various concentrations of the nanoparticle suspension or hydrogel extracts. Include positive (e.g., a known cytotoxic agent) and negative (cell culture medium only) controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.[5]

Concluding Remarks and Future Directions

N-(2,3-dihydroxypropyl)acetamide and its polymerizable analogs represent a promising class of materials for the development of advanced drug delivery systems. Their inherent hydrophilicity and biocompatibility address key challenges in drug formulation. The protocols outlined in this guide provide a foundational framework for researchers to explore the potential of these materials in creating novel nanoparticles and hydrogels for a variety of therapeutic applications. Future research should focus on the direct polymerization of N-(2,3-dihydroxypropyl)acetamide derivatives and the in vivo evaluation of these drug delivery systems to translate their promising in vitro characteristics into tangible clinical benefits.

References

- Benchchem. N-(2,3-dihydroxypropyl)acetamide | 16527-24-5.

- MDPI.

- MDPI.

- ResearchGate. Drug Loading into and In Vitro Release from Nanosized Drug Delivery Systems. 2015.

- PMC.

- ACS Publications. Rapid Synthesis of Well-Defined Polyacrylamide by Aqueous Cu(0)

- PMC. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles.

- PMC. Synthesizing porous nanospheres with highly efficient drug loading and sustained release through a thermal-controlled continuous stirred-tank reactor cascade.

- Academic Strive. Evaluation of Biocompatibility of Polymers and Cytotoxicity of Injection Drugs in Shelf Life by Assay MTT Method. 2020.

- IntechOpen.

- PubMed. Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)

- PubMed. Synthesis of N-(2-hydroxypropyl)methacrylamide copolymers with antimicrobial activity.

- PubMed.

- PMC. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits.

- PMC. Designing hydrogels for controlled drug delivery.

- ResearchGate. Synthesis of Poly (2-Hydroxyethyl Methacrylate) (PHEMA)

- MDPI. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. 2022.

- TSI Journals. Poly (2-hydroxyethyl methacrylate) (PHEMA)

- MDPI. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. 2024.

- Crimson Publishers.

- Tarryn Trick.

- Monash University. pH-Responsive Polymer Nanoparticles for Drug Delivery. 2019.

- PMC.

- Indian Journal of Pharmaceutical Sciences.

- A Review (Part 1). Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems.

- Frontiers.

- Wyatt Technology.

- PMC.

- PubMed. Synthesis and characterization of monodispersed P(St-co-DMAEMA) nanoparticles as pH-sensitive drug delivery system. 2014.

- ResearchGate. Water based PHEMA hydrogels for controlled drug delivery.

Sources

- 1. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. academicstrive.com [academicstrive.com]

- 6. Cytocompatibility of Polymers for Skin-Contact Applications Produced via Pellet Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Chemoselective Synthesis of Iohexol: N-Alkylation Strategies for N-(2,3-dihydroxypropyl)acetamide Formation

Executive Summary

The primary production of Iohexol (Omnipaque™)—a gold-standard non-ionic iodinated radiocontrast agent—culminates in a highly sensitive late-stage functionalization[1]. The critical step involves the N-alkylation of the 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide intermediate (hereafter referred to as 5-Acetamide ) to construct the final N-(2,3-dihydroxypropyl)acetamide moiety on the aromatic core[2]. This Application Note details the mechanistic causality, validated experimental protocols, and quality control frameworks required to drive this reaction with high chemoselectivity, specifically addressing the stringent regulatory limits on O-alkylated impurities.

Mechanistic Rationale: The N- vs. O-Alkylation Competition

The central challenge in synthesizing the N-(2,3-dihydroxypropyl)acetamide derivative lies in the density of nucleophilic sites on the 5-Acetamide precursor. The molecule contains four unprotected aliphatic hydroxyl groups alongside the target secondary amide.

To achieve N-alkylation using 3-chloro-1,2-propanediol, a strong base (e.g., NaOH or NaOMe) must be introduced to deprotonate the amide nitrogen[3]. However, this basic environment inevitably activates the hydroxyl groups, turning them into competitive oxygen nucleophiles. If alkylation occurs at these oxygen centers, O-alkylated byproducts are formed. The European Pharmacopoeia strictly mandates that O-alkylated impurities in the final Iohexol Active Pharmaceutical Ingredient (API) must not exceed 0.6% (HPLC by area) [3].

To control this causality and favor the N-alkylation kinetic pathway, two primary strategies are employed in modern process chemistry:

-

Thermodynamic Solvent Control: Utilizing specialized solvents like 2-(2-methoxyethoxy)ethanol allows for rapid dissolution of the intermediate at lower temperatures (25–35 °C), kinetically favoring the more nucleophilic amide nitrogen[4].

-

Transient Diol Protection: Employing borate complexes (via boric acid or borax) to temporarily shield the 1,2-diol groups, rendering them sterically and electronically inaccessible to the alkylating agent[5][6].

Logical workflow for Iohexol N-alkylation highlighting standard and borate-protected routes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that the reaction trajectory remains within regulatory specifications.

Protocol A: Solvent-Optimized N-Alkylation

This protocol leverages 2-(2-methoxyethoxy)ethanol to minimize the time the substrate spends in contact with strong bases at elevated temperatures, thereby suppressing impurity formation[4].

Reagents:

-

5-Acetamide intermediate: 100 g

-

2-(2-methoxyethoxy)ethanol: 200 mL

-

Aqueous NaOH (65% w/v): 15 mL

-

3-chloro-1,2-propanediol: 22 g

-

HCl (1M) for quenching

Step-by-Step Methodology:

-

Suspension: Charge a clean, dry jacketed reactor with 200 mL of 2-(2-methoxyethoxy)ethanol. Add 100 g of the 5-Acetamide intermediate under continuous agitation (250 rpm)[4].

-

Deprotonation: Slowly dose 15 mL of 65% w/v aqueous NaOH. Elevate the reactor jacket temperature to 50–55 °C. Stir for 1 to 2 hours until complete dissolution is achieved, indicating successful deprotonation of the amide[4].

-

Thermal Equilibration: Critical Step. Cool the reaction mass strictly to 29–31 °C[4]. QC Checkpoint: Do not proceed until internal temperature stabilizes, as higher temperatures exponentially increase O-alkylation rates.

-

Alkylation: Add 22 g of 3-chloro-1,2-propanediol dropwise over 30 minutes to manage any mild exotherm.

-

Maturation: Maintain stirring at 29–31 °C for 18 to 24 hours[4]. QC Checkpoint: Pull an aliquot for HPLC analysis. Proceed only when 5-Acetamide conversion is >98%.

-

Quenching & Isolation: Adjust the pH of the reaction mixture to 5.0–7.0 using 1M HCl[4]. Remove the solvent via vacuum distillation and precipitate the crude Iohexol using a non-solvent (e.g., isopropanol)[1].

Protocol B: Borate-Directed Chemoselective Alkylation

This advanced protocol utilizes a transient borate protecting group to perform a one-pot protection, alkylation, and deprotection sequence, drastically reducing O-alkylation[5][6].

Step-by-Step Methodology:

-

Complexation: Suspend 100 g of 5-Acetamide and 35 g of sodium tetraborate (Borax) in 250 mL of a water/methanol (1:1) mixture.

-

Activation: Add 10 M NaOH until the pH reaches 11.5. Stir at 40 °C for 1 hour. The borate ions selectively form cyclic esters with the 1,2-diol side chains, shielding them from nucleophilic attack[5].

-

Alkylation: Introduce 25 g of 3-chloro-1,2-propanediol. Stir at 45 °C for 16 hours. Because the diols are masked, the alkylating agent reacts exclusively at the exposed amide nitrogen[6].

-

One-Pot Deprotonation/Quench: Cool to 20 °C and acidify the mixture to pH 4.0 using concentrated HCl. The acidic shift rapidly hydrolyzes the borate esters, unmasking the diols and yielding crude Iohexol in a single step[5].

Quantitative Data & Quality Control

The table below summarizes the expected quantitative outcomes and critical quality attributes (CQAs) when comparing the two protocols.

| Process Parameter / Metric | Protocol A: Solvent-Optimized | Protocol B: Borate-Protected |

| Primary Solvent System | 2-(2-methoxyethoxy)ethanol | Water / Methanol (1:1) |

| Reaction Temperature | 29 – 31 °C | 40 – 45 °C |

| Reaction Time | 18 – 24 hours | 16 – 18 hours |

| O-Alkylated Impurity (HPLC) | 0.45% – 0.55% | < 0.20% |

| Overall API Yield (Post-Cryst.) | 78% – 82% | 85% – 88% |

| Downstream Processing | Requires rigorous ion-exchange | Simplified crystallization |

Troubleshooting & Process Optimization

-

Symptom: O-Alkylated impurities exceed 0.6% limit.

-

Causality: Localized thermal spikes during the addition of 3-chloro-1,2-propanediol increase the kinetic energy of the alkoxide intermediates, allowing them to overcome the activation energy barrier for O-alkylation.

-

Correction: Decrease the dosing rate of the alkylating agent and increase impeller agitation to ensure rapid heat dissipation. Ensure jacket cooling is fully active before dosing.

-

-

Symptom: Stalled conversion (<90%) after 24 hours.

-

Causality: Insufficient base concentration due to atmospheric moisture absorption, or degradation of the alkylating agent.

-

Correction: Verify the integrity of the NaOH stock. If using anhydrous protocols, ensure water content is driven below 1% via azeotropic distillation prior to the addition of the alkylating agent.

-

Sources

- 1. WO1998008804A1 - Process for iohexol manufacture - Google Patents [patents.google.com]

- 2. WO1998008804A1 - Process for iohexol manufacture - Google Patents [patents.google.com]

- 3. KR101083147B1 - Process for iohexol manufacture - Google Patents [patents.google.com]

- 4. PT103391A - LOHEXOL MANUFACTURING PROCESS - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Stability & Troubleshooting for N-(2,3-dihydroxypropyl)acetamide

Welcome to the Technical Support Center. As a hydrophilic scaffold widely utilized in the development of oncology therapeutics (e.g., pimasertib) and non-ionic contrast agents[1], N-(2,3-dihydroxypropyl)acetamide presents unique physicochemical behaviors. While aliphatic amides are classically robust, the presence of a vicinal diol on the N-alkyl chain introduces complex neighboring-group dynamics.

This guide is designed for drug development professionals and analytical scientists to troubleshoot stability issues, understand degradation causality, and implement self-validating analytical protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My N-(2,3-dihydroxypropyl)acetamide sample degrades rapidly during reverse-phase HPLC when using 0.1% TFA in the mobile phase. Why is this happening if amides are supposed to be stable? A: You are observing neighboring group participation leading to an N-to-O acyl migration . Normally, amide hydrolysis requires prolonged heating in strong acid (e.g., 6 M HCl)[2]. However, under acidic conditions (like 0.1% TFA), the amide carbonyl oxygen becomes protonated, significantly increasing the electrophilicity of the carbonyl carbon[3].

Because your molecule contains a secondary hydroxyl group at the 2-position, this hydroxyl acts as an intramolecular nucleophile. It attacks the activated carbonyl to form a 5-membered cyclic oxazolidine intermediate[4]. This ring rapidly opens to transfer the acetyl group to the oxygen, forming an O-acetyl amine[5]. In the acidic mobile phase, the newly liberated primary amine is immediately protonated ( −NH3+ ), which blocks the reverse reaction and creates a thermodynamic sink[6]. The resulting ester is then rapidly hydrolyzed to acetic acid and 1-amino-2,3-propanediol[1]. Solution: Switch to a neutral or slightly basic mobile phase (e.g., ammonium acetate buffer at pH 7.4) to suppress carbonyl protonation.

Q2: We perform an aggressive liquid-liquid extraction at pH 12. Will the molecule undergo the same rapid degradation? A: No, the molecule is surprisingly more stable under basic extraction conditions at room temperature. In basic environments, the degradation pathway relies on the intermolecular attack of a hydroxide ion on the neutral amide carbonyl to form a tetrahedral alkoxide intermediate[7].

For the reaction to proceed to hydrolysis, the nitrogen must leave as an amide anion ( R-NH− ). Because the conjugate acid of this leaving group has a pKa of ~38, it is an exceptionally poor leaving group compared to the hydroxide ion (pKa ~15.7)[8]. Consequently, the intermediate almost exclusively collapses back to the starting material[8]. Furthermore, any transient O-acetyl species that might form is immediately reverted; in base, the deprotonated primary amine is a vastly superior nucleophile compared to the alkoxide, strongly driving the equilibrium back to the stable N-acyl (amide) form[4]. True basic hydrolysis is irreversible but requires extreme thermal energy to overcome the activation barrier[3],[9].

Part 2: Visualizing the Degradation Pathways

Mechanism of acid-catalyzed N-to-O acyl migration and hydrolysis.

Part 3: Quantitative Stability Profile

The following table summarizes the kinetic behavior of N-(2,3-dihydroxypropyl)acetamide under various pH stress conditions.

| Condition | pH Range | Primary Degradation Pathway | Relative Reaction Rate | Key Intermediates |

| Strong Acid (Heat) | < 2.0 | N-to-O Acyl Migration → Hydrolysis | Fast | Oxazolidine, O-acetyl amine |

| Mild Acid (RT) | 2.0 - 5.0 | N-to-O Acyl Migration | Moderate | O-acetyl amine |

| Neutral | 6.0 - 8.0 | None (Stable) | Negligible | None |

| Mild Base (RT) | 8.0 - 11.0 | O-to-N Migration (Stabilizing) | Negligible | None (Reverts to Amide) |

| Strong Base (Heat) | > 12.0 | Direct Hydrolysis | Slow | Tetrahedral alkoxide |

Part 4: Self-Validating Protocol for Forced Degradation Testing

To accurately assess the stability of your specific formulation or derivative, use this self-validating stress-testing protocol. This workflow includes internal mass-balance checks to ensure that observed signal loss is due to degradation, not precipitation or matrix effects.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve N-(2,3-dihydroxypropyl)acetamide in LC-MS grade water to a concentration of 1.0 mg/mL.

-

Control Setup (Validation Step 1): Prepare a parallel 1.0 mg/mL solution of simple acetamide. This acts as a negative control to differentiate standard amide hydrolysis from the diol-accelerated N-to-O migration.

-

Stress Initiation:

-

Acid Stress: Mix 500 µL of sample with 500 µL of 0.2 M HCl (Final: 0.1 M HCl).

-

Base Stress: Mix 500 µL of sample with 500 µL of 0.2 M NaOH (Final: 0.1 M NaOH).

-

Neutral Control: Mix 500 µL of sample with 500 µL of pH 7.4 PBS.

-

-

Incubation: Place all vials in a thermomixer at 40°C.

-

Time-Course Sampling: Extract 50 µL aliquots at T=0,2,4,8,and 24 hours.

-

Quenching (Validation Step 2): Immediately neutralize the acid aliquots with 0.1 M NaOH, and the base aliquots with 0.1 M HCl. Self-Validation: Leave one T=4 quenched sample at room temperature for 24 hours before injection to prove the quench effectively halted degradation.

-

LC-MS/MS Analysis: Inject onto a HILIC or mixed-mode column (avoid standard C18 due to the high hydrophilicity of the diol[1]).

-

Mass Balance Calculation (Validation Step 3): Quantify the parent mass, the O-acetyl intermediate mass, and the 1-amino-2,3-propanediol mass. The total molar sum must remain within 95-105% of the T=0 injection.

Forced degradation workflow for assessing amide stability under pH stress.

References

-

Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver. Available at:[3]

-

21.7 Chemistry of Amides - OpenStax. Available at:[7]

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at:[8]

-

Hydrolysis of Amides - AK Lectures. Available at:[9]

-

N-(2,3-dihydroxypropyl)acetamide | 16527-24-5 - Benchchem. Available at:[1]

-

Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available at:[2]

-

Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines - ResearchGate. Available at:[4]

-

An expedient, chemoselective N-chloroacetylation of aminoalcohols - Taylor & Francis. Available at:[5]

-

Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection - ResearchGate. Available at:[6]

Sources

- 1. N-(2,3-dihydroxypropyl)acetamide | 16527-24-5 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]

- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. aklectures.com [aklectures.com]

"validation of N-(2,3-dihydroxypropyl)acetamide purity by quantitative NMR"

Absolute Purity Validation of N-(2,3-dihydroxypropyl)acetamide: A Comparative Guide to qNMR and Orthogonal Techniques

Introduction: The Analytical Bottleneck in Contrast Media Synthesis

N-(2,3-dihydroxypropyl)acetamide (CAS: 16527-24-5) is a critical hydrophilic scaffold and chiral building block in modern pharmaceutical manufacturing[1]. It is most prominently utilized as a side-chain intermediate in the synthesis of non-ionic iodinated X-ray contrast agents, such as iohexol, where the dihydroxypropyl moiety is essential for enhancing water solubility and reducing osmolality[1][2].

Because impurities in early-stage intermediates can propagate and amplify through complex synthetic pathways, establishing the absolute purity of N-(2,3-dihydroxypropyl)acetamide is a strict regulatory requirement. However, validating the purity of this specific molecule presents a unique analytical challenge. As an application scientist, I frequently see laboratories default to High-Performance Liquid Chromatography (HPLC) for purity assays. While HPLC is powerful, it is fundamentally a comparative technique that falls short when analyzing highly polar, aliphatic molecules lacking strong chromophores[3][4].

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional HPLC-UV methodologies, providing researchers with a self-validating, step-by-step protocol for absolute purity determination.

The Analytical Challenge: Causality Behind Method Selection

To understand why qNMR is the gold standard for this molecule, we must examine the physical chemistry of the analyte and the causality behind our instrumental choices.

-

The Flaw in HPLC-UV for Aliphatic Amides: HPLC-UV relies on the differential absorption of ultraviolet light. N-(2,3-dihydroxypropyl)acetamide lacks an extended conjugated system, meaning it only absorbs weakly at low wavelengths (e.g., 200–210 nm). At these wavelengths, baseline noise is high, and the UV response factors between the target analyte and its potential impurities vary wildly. Consequently, HPLC area normalization often drastically overestimates purity by remaining "blind" to non-UV-absorbing contaminants[3][5].

-